2-Bromo-5-(methylthio)benzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNOS |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-bromo-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6BrNOS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |
InChI Key |
NJCWUPVPYNECCC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC(=N2)Br |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2 Bromo 5 Methylthio Benzo D Oxazole
De Novo Synthesis Strategies for the Benzo[d]oxazole Core
The construction of the benzoxazole (B165842) ring system is a cornerstone of heterocyclic chemistry, with a plethora of methods developed for its synthesis. These strategies typically involve the cyclization of an ortho-aminophenol derivative with a suitable one-carbon synthon.
Advanced Cyclization Reactions for Benzoxazole Formation
Modern synthetic chemistry has seen the advent of numerous advanced catalytic systems to promote the cyclization of o-aminophenols with various coupling partners, offering high yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.
One prominent approach involves the condensation of o-aminophenols with aldehydes. A variety of catalysts, including Brønsted acidic ionic liquids, have been employed to facilitate this transformation under solvent-free conditions. For instance, a Brønsted acidic ionic liquid gel catalyst has been used for the condensation and aromatization of 2-aminophenol and aldehydes at 130 °C, affording benzoxazole derivatives in high yields (85–98%) Current time information in CH.. Another efficient method utilizes a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) under solvent-free sonication at 70 °C, leading to moderate to high yields in a short reaction time of 30 minutes Current time information in CH.. The use of air as an oxidant in the presence of a copper catalyst provides a green and base-free condition for the synthesis of 2-aryl benzoxazoles from 2-aminophenols and aromatic aldehydes Current time information in CH..
Metal-free oxidative cyclization strategies have also gained traction. One such method involves the direct oxidative cyclization of catechols and primary amines using a 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)/ethyl acetate (EA) system or an O₂/water oxidative system nih.gov. These methods are advantageous due to their mild conditions and broad substrate scope nih.gov.
The following table summarizes various advanced cyclization reactions for the formation of the benzoxazole core.
| Catalyst/Reagent | Reactants | Conditions | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | 2-aminophenol, aldehyde | Solvent-free, 130 °C, 5 h | 85-98 | Current time information in CH. |
| LAIL@MNP | 2-aminophenol, aldehyde | Solvent-free, sonication, 70 °C, 30 min | Moderate to high | Current time information in CH. |
| Copper catalyst/Air | 2-aminophenol, aromatic aldehyde | 1,4-dioxane, 100 °C | Good | Current time information in CH. |
| DDQ/EA | Catechol, primary amine | Room temperature, 5 h, N₂ | Good | nih.gov |
| O₂/Water | Catechol, primary amine | 80 °C, 6 h | Good | nih.gov |
Modified Classical Syntheses for Benzoxazole Derivatives
Classical methods for benzoxazole synthesis, primarily the condensation of o-aminophenols with carboxylic acids or their derivatives, have been refined to improve their efficiency and scope. The direct condensation of o-aminophenols with carboxylic acids often requires harsh conditions, such as high temperatures and strong acids like polyphosphoric acid (PPA). However, modifications using coupling agents or activation of the carboxylic acid have made this a more viable route.
For example, methanesulfonic acid has been found to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and carboxylic acids, via the in situ generation of acid chlorides researchgate.net. This method is compatible with a wide range of substituents, including chloro, bromo, nitro, and methoxy groups researchgate.net. Another approach involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine to activate tertiary amides for reaction with 2-aminophenols, leading to the formation of 2-substituted benzoxazoles through a cascade of reactions including activation, nucleophilic addition, intramolecular cyclization, and elimination nih.gov.
The condensation with aldehydes can also be considered a classical method, and its modifications include the use of various catalysts to improve yields and reaction conditions. For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in aqueous medium organic-chemistry.org.
The table below presents a comparison of modified classical syntheses for benzoxazole derivatives.
| Reagent/Catalyst | Reactants | Conditions | Key Advantage | Reference |
| Methanesulfonic acid | 2-aminophenol, carboxylic acid | One-pot | In situ acid chloride formation | researchgate.net |
| Tf₂O, 2-Fluoropyridine | 2-aminophenol, tertiary amide | Room temperature | Mild conditions, high yields | nih.gov |
| Samarium triflate | o-aminophenol, aldehyde | Aqueous medium | Reusable catalyst, green solvent | organic-chemistry.org |
Regioselective Functionalization of the Benzo[d]oxazole Moiety
The introduction of a bromine atom at the C-2 position of a pre-formed 5-(methylthio)benzo[d]oxazole ring is a key step in the synthesis of the target molecule. This can be achieved through several regioselective functionalization techniques.
Selective Bromination Techniques at the C-2 Position
The C-2 position of the benzoxazole ring is susceptible to deprotonation and subsequent reaction with electrophiles, making it a prime target for functionalization.
Direct electrophilic bromination of the C-2 position of a benzoxazole can be challenging due to the potential for competing electrophilic aromatic substitution on the benzene (B151609) ring, especially if it is activated by electron-donating groups. The use of N-bromosuccinimide (NBS) is a common method for electrophilic bromination of aromatic and heterocyclic compounds. However, the regioselectivity of this reaction on a benzoxazole ring is highly dependent on the reaction conditions and the substitution pattern of the ring. For some heterocyclic systems, direct bromination with NBS can be achieved with high regioselectivity. For instance, the electrophilic aromatic bromination of certain oxazole (B20620) derivatives with NBS in THF has been reported to yield bromo-substituted products mdpi.com. While direct C-H functionalization at the C-2 position of benzoxazoles is an area of active research, many existing methods require specific directing groups or catalysts and may not be suitable for simple electrophilic bromination nih.gov.
A plausible approach for the synthesis of 2-Bromo-5-(methylthio)benzo[d]oxazole would involve the de novo synthesis of the benzoxazole ring from a precursor that already contains the bromine atom at the desired position. For example, the condensation of 2-amino-4-(methylthio)phenol with a 2-brominated one-carbon synthon.
A more reliable method for the regioselective introduction of a bromine atom at the C-2 position involves the formation of an organometallic intermediate. The C-2 proton of benzoxazole is the most acidic and can be selectively removed by a strong base to generate a nucleophilic C-2 anion.
It has been demonstrated that benzoxazole can be deprotonated at the 2-position using lithium magnesates, such as lithium tributylmagnesate, in tetrahydrofuran at room temperature. The resulting 2-lithiobenzoxazole can then be trapped with an electrophile. This method provides a direct route to 2-substituted benzoxazoles. By using a suitable bromine source as the electrophile, such as elemental bromine (Br₂) or 1,2-dibromoethane, 2-bromobenzoxazole can be synthesized. This approach offers high regioselectivity for the C-2 position and avoids the potential for side reactions on the benzene ring.
The general scheme for this transformation is as follows:
Deprotonation: 5-(methylthio)benzo[d]oxazole is treated with a strong base, such as a lithium magnesate, to selectively remove the proton at the C-2 position, forming the corresponding 2-magnesiated benzoxazole.
Bromination: The organometallic intermediate is then quenched with an electrophilic bromine source to introduce the bromine atom at the C-2 position, yielding this compound.
This organometallic approach provides a powerful and regioselective tool for the synthesis of C-2 halogenated benzoxazoles, which are valuable intermediates for further functionalization.
Introduction of the Methylthio Group at the C-5 Position
Incorporating the methylthio moiety at the C-5 position of the benzoxazole ring is a critical step that can be achieved either by direct functionalization of the heterocycle or by utilizing a precursor that already contains this group.
Direct C-H thiomethylation of a pre-existing benzoxazole ring at the C-5 position is a challenging yet attractive route due to its atom economy. This approach avoids the lengthy synthesis of substituted precursors. However, achieving regioselectivity at the C-5 position over other positions on the benzene ring (C-4, C-6, C-7) is a significant hurdle. Methodologies for direct C-H functionalization often rely on transition-metal-catalyzed reactions. While direct thiolation of benzoxazoles at the C-2 position is well-documented, selective C-5 functionalization is less common and typically requires specific directing groups to achieve the desired regioselectivity. Research in the broader field of C-H activation of heterocycles may provide viable pathways, potentially using palladium, rhodium, or copper catalysts with a suitable methylthiolating agent (e.g., dimethyl disulfide, S-methyl methanethiosulfonate). The electronic properties of any substituent already present on the ring, such as a bromine atom at the C-2 position, would heavily influence the reactivity and selectivity of such a reaction.
A more classical and often more reliable method for introducing the C-5 methylthio group is to begin with a benzene-ring precursor that is already appropriately substituted. The most common synthetic route to benzoxazoles involves the cyclization of a 2-aminophenol derivative. nih.govorganic-chemistry.org Therefore, the key intermediate for this strategy is 2-amino-4-(methylthio)phenol .
The synthesis of this precursor can be envisioned starting from commercially available materials like 4-(methylthio)phenol. A typical sequence would involve:
Nitration: Electrophilic nitration of 4-(methylthio)phenol would introduce a nitro group onto the ring. The position of nitration is directed by the activating hydroxyl group and the moderately activating methylthio group. This typically yields 2-nitro-4-(methylthio)phenol.
Reduction: The nitro group of 2-nitro-4-(methylthio)phenol is then reduced to an amine. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or chemical reducing agents like tin(II) chloride (SnCl₂) or iron (Fe) in acidic media. The product of this step is the desired 2-amino-4-(methylthio)phenol. guidechem.comsynblock.com
Once the 2-amino-4-(methylthio)phenol precursor is obtained, it can be cyclized to form the 5-(methylthio)benzo[d]oxazole core using a variety of reagents that provide the C-2 carbon of the oxazole ring. nih.gov
| C-2 Source Reagent | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Carboxylic Acids | Polyphosphoric acid (PPA), Eaton's reagent, or microwave irradiation at high temperatures. | Harsh conditions, but a wide range of acids can be used. | nih.gov |
| Aldehydes | Oxidative cyclization using catalysts like DDQ, MnO₂, or air/O₂. Various catalysts can be employed, including ionic liquids. | Milder conditions compared to carboxylic acids. | nih.gov |
| Acyl Chlorides | Reaction with the 2-aminophenol, followed by cyclization, often promoted by a base like pyridine. | Generally high-yielding and proceeds under mild conditions. | nih.gov |
| Orthoesters | Reaction with orthoesters (e.g., triethyl orthoformate for an unsubstituted C-2) often under acidic catalysis. | Useful for introducing simple alkyl or aryl groups at C-2. | organic-chemistry.org |
For the synthesis of the target molecule, this precursor-based approach provides a reliable method to ensure the methylthio group is correctly positioned at C-5.
Convergent Synthesis of this compound
This linear, yet effective, strategy involves building the molecule step-by-step. There are two primary sequences to consider:
Route A: Bromination followed by Precursor Cyclization
Start with 5-(methylthio)benzo[d]oxazole: This intermediate is synthesized from 2-amino-4-(methylthio)phenol as described in section 2.2.2.2, by reacting it with a reagent that provides an unsubstituted C-2 atom (e.g., triethyl orthoformate or formic acid).
Bromination at C-2: The C-2 position of the benzoxazole ring is acidic and can be deprotonated with a strong base (like n-BuLi) and then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄). Alternatively, direct bromination of 2-unsubstituted benzoxazoles can sometimes be achieved, although this may risk bromination on the electron-rich benzene ring. A more common method involves converting a 2-mercaptobenzoxazole to the 2-bromo derivative.
Route B: Cyclization to form a 2-functionalized intermediate followed by modification
Synthesize 5-(methylthio)benzo[d]oxazol-2-thiol: The precursor 2-amino-4-(methylthio)phenol is reacted with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide. This is a standard method for producing 2-mercaptobenzoxazole derivatives. humanjournals.comgoogle.com
Conversion to 2-Bromobenzoxazole: The resulting 2-thiol (or its tautomer, the 2-thione) can be converted into the target 2-bromo compound. This transformation can be achieved using brominating agents such as phosphorus oxybromide (POBr₃) or a combination of reagents like triphenylphosphine and N-bromosuccinimide. This two-step sequence (thiol formation then substitution) is a well-established method for introducing halogens at the C-2 position.
| Route | Starting Material | Key Steps | Advantages | Potential Challenges |
|---|---|---|---|---|
| A | 5-(methylthio)benzo[d]oxazole | 1. Cyclization 2. C-2 Bromination | Direct introduction of bromine at the final stage. | Regioselectivity of bromination; potential for side reactions on the benzene ring. |
| B | 2-amino-4-(methylthio)phenol | 1. Cyclization with CS₂ to form 2-thiol 2. Conversion of 2-thiol to 2-bromo | Reliable and well-established chemistry for C-2 functionalization. | Requires handling of CS₂ and potentially harsh reagents for the thiol-to-bromo conversion. |
Fragment coupling represents a more convergent approach, where the benzoxazole ring is formed by connecting two or more pre-functionalized pieces. This can be particularly useful for creating libraries of substituted benzoxazoles. nih.govresearchgate.net
One potential strategy involves the reaction between a substituted o-aminophenol and a one-carbon fragment that already contains the bromo-substituent. For example, the cyclization of 2-amino-4-(methylthio)phenol could be attempted with a reagent like dibromophosgene or a similar C1 electrophile that would install the bromine atom directly during ring formation.
Another advanced convergent method is the intramolecular O-arylation (an SₙAr reaction). This approach would start with a precursor like N-(2-fluoro-5-(methylthio)phenyl)formamide. Upon deprotonation of the amide nitrogen with a suitable base, the resulting anion would attack the fluorine-bearing carbon in an intramolecular fashion to close the oxazole ring. The subsequent bromination at C-2 would then be required. While elegant, this route depends heavily on the activation of the aryl fluoride towards nucleophilic substitution and the availability of the specific starting materials.
These sophisticated strategies, while potentially more complex to develop, offer flexibility and efficiency, particularly for accessing derivatives with diverse substitution patterns on the benzoxazole core.
Detailed Reactivity and Mechanistic Investigations of 2 Bromo 5 Methylthio Benzo D Oxazole
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-2 position of 2-Bromo-5-(methylthio)benzo[d]oxazole is strategically positioned for a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to its utility as a building block in the synthesis of more complex molecules, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the benzoxazole (B165842) ring system activates the C-Br bond towards oxidative addition, a key step in many catalytic cycles.
Palladium-Catalyzed Coupling Reactions at the C-2 Bromine Center
Palladium catalysts are extensively used for forming carbon-carbon bonds, and the C-2 bromine of the title compound provides a reactive handle for such transformations. The versatility of palladium catalysis allows for the coupling of this compound with a wide array of organometallic reagents.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C-2 position.
The general reaction scheme involves the oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the 2-substituted product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used.
Commonly employed catalysts include palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands like triphenylphosphine (PPh₃) or more sterically hindered and electron-rich biaryl phosphines that can promote the reaction with challenging substrates. The base, such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium carbonate (Na₂CO₃), plays a critical role in activating the boronic acid for transmetalation. Solvents are typically a mixture of an organic solvent like dioxane, toluene, or tetrahydrofuran (THF) with water to facilitate the dissolution of the base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | Arylboronic acid |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 | Heteroarylboronic acid |
| PdCl₂(dppf) | K₂CO₃ | Toluene / H₂O | 80-110 | Vinylboronic acid |
This table presents generalized conditions based on common protocols for similar bromo-heterocyclic compounds.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This method is known for its high functional group tolerance and reactivity, often succeeding where other methods may fail. For this compound, a Negishi coupling would typically involve its reaction with an arylzinc, heteroarylzinc, or alkylzinc halide.
The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. Palladium catalysts such as Pd(PPh₃)₄ or those derived from Pd(OAc)₂ with phosphine ligands are commonly used.
A typical procedure involves the in situ formation of the organozinc reagent from the corresponding organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂), followed by the addition of the this compound and the palladium catalyst. This one-pot procedure is convenient for preparing a variety of 2-substituted benzoxazoles.
Table 2: General Conditions for Negishi Coupling
| Catalyst | Organometallic Reagent | Solvent |
|---|---|---|
| Pd(PPh₃)₄ | R-ZnCl (from R-Li or R-MgBr) | THF |
| PdCl₂(dppf) | R-ZnBr | DMA |
This table illustrates typical conditions for Negishi couplings of aryl bromides.
The Stille coupling reaction pairs an organohalide with an organostannane reagent, catalyzed by palladium. A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents, which are often tolerant of a wide range of functional groups. This allows for the introduction of complex molecular fragments onto the benzoxazole core.
The reaction of this compound with various organostannanes (e.g., aryl-, heteroaryl-, or vinylstannanes) would proceed in the presence of a palladium catalyst. Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is often carried out in non-polar solvents like toluene, THF, or dioxane at elevated temperatures. While the Stille reaction is very versatile, a significant drawback is the toxicity and difficulty in removing tin-containing byproducts from the reaction mixture.
Table 3: Common Stille Coupling Reaction Parameters
| Catalyst | Organometallic Reagent | Solvent | Temperature (°C) |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | Aryl-SnBu₃ | Toluene | 110 |
| Pd(PPh₃)₄ | Heteroaryl-SnMe₃ | Dioxane | 100 |
This table provides representative parameters for Stille coupling reactions involving bromo-aromatic compounds.
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, while the Sonogashira reaction couples aryl halides with terminal alkynes to generate aryl alkynes. Both reactions are powerful tools for C-C bond formation at sp²-hybridized carbon centers.
For this compound, a Heck reaction with an alkene (e.g., styrene or an acrylate) would yield a 2-vinyl-substituted benzoxazole. The reaction is typically catalyzed by a palladium(II) salt like Pd(OAc)₂ in the presence of a phosphine ligand and a base (e.g., triethylamine).
The Sonogashira coupling of this compound with a terminal alkyne would produce a 2-alkynylbenzoxazole derivative. This reaction is unique among palladium-catalyzed cross-couplings as it usually requires a copper(I) co-catalyst (e.g., CuI). The catalyst system typically consists of a palladium complex, such as PdCl₂(PPh₃)₂, and a copper salt in the presence of an amine base like triethylamine or diisopropylethylamine, which also serves as the solvent. A related isomer, 5-bromo-2-(methylthio)benzoxazole, has been shown to undergo Sonogashira coupling with phenylacetylene, highlighting the feasibility of this transformation on the brominated methylthiobenzoxazole scaffold.
Table 4: Typical Conditions for Heck and Sonogashira Couplings
| Reaction | Catalyst System | Base | Solvent |
|---|---|---|---|
| Heck | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF or Acetonitrile |
This table outlines common conditions for Heck and Sonogashira reactions with aryl bromides.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel's distinct electronic properties can lead to unique reactivity and allow for the coupling of substrates that are challenging for palladium-based systems, such as C-S bond cleavage or reactions with more sterically hindered partners.
For this compound, nickel catalysts can be employed in Suzuki-Miyaura, Negishi, and other cross-coupling variants. Nickel-catalyzed reactions often utilize ligands such as bipyridines, terpyridines, or phosphines to stabilize the catalytic species and modulate its reactivity. For instance, a Negishi-type coupling using a nickel catalyst could effectively couple secondary alkylzinc nucleophiles with the C-2 position of the benzoxazole. Furthermore, nickel catalysis has been shown to be effective in the cross-coupling of aryl bromides with aryl methyl sulfides. Visible-light-mediated nickel catalysis is also an emerging technique that can promote cross-coupling reactions under mild conditions.
Table 5: Examples of Nickel-Catalyzed Cross-Coupling Conditions
| Reaction Type | Catalyst / Ligand | Coupling Partner | Solvent |
|---|---|---|---|
| Negishi | NiCl₂·glyme / Terpyridine | Secondary Alkylzinc Halide | DMA |
| C-S Coupling | NiCl₂(dppf) / 2,2'-Bipyridine | Arylaluminum Reagent | THF |
This table shows representative conditions for various nickel-catalyzed cross-coupling reactions.
Mechanistic Elucidations of Cross-Coupling Processes (Oxidative Addition, Transmetalation, Reductive Elimination)
The carbon-bromine bond at the C-2 position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig reactions. These transformations are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The generally accepted mechanism for these processes, particularly for palladium-catalyzed reactions, involves a catalytic cycle consisting of three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com
Oxidative Addition: This is typically the initial and often rate-determining step of the catalytic cycle. youtube.com A low-valent palladium(0) complex, usually stabilized by phosphine ligands, reacts with the this compound substrate. The palladium center inserts itself into the C-Br bond, leading to the cleavage of this bond and the formation of a new square planar palladium(II) intermediate. mdpi.com In this process, the oxidation state of palladium increases from 0 to +2, hence the term "oxidative addition."
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation. In this step, the organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide. This forms a new diorganopalladium(II) complex, bringing the two organic partners of the coupling reaction together on the same metal center. mdpi.comyoutube.com
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic ligands on the diorganopalladium(II) complex couple to form the desired product. A new carbon-carbon or carbon-heteroatom bond is formed, and the palladium center is reduced from +2 back to its 0 oxidation state, thus regenerating the active catalyst which can then re-enter the catalytic cycle. nih.govmdpi.com This step is typically fast and irreversible. youtube.com
Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of this compound
| Step | Description | Reactants | Intermediate/Product |
| Oxidative Addition | Insertion of Pd(0) into the C2-Br bond. | This compound, Pd(L)n | [Ar-Pd(II)(Br)L2] |
| Transmetalation | Transfer of an organic group (R) from an organometallic reagent to the Pd(II) center. | [Ar-Pd(II)(Br)L2], R-M | [Ar-Pd(II)(R)L2] |
| Reductive Elimination | Formation of the C-R bond and regeneration of the Pd(0) catalyst. | [Ar-Pd(II)(R)L2] | 2-R-5-(methylthio)benzo[d]oxazole, Pd(L)n |
Note: Ar represents the 5-(methylthio)benzo[d]oxazol-2-yl moiety. L represents a ligand, typically a phosphine. M represents the metal of the organometallic reagent (e.g., B, Sn).
Transformations Involving the Methylthio Substituent at C-5
The methylthio (-SMe) group at the C-5 position is a versatile functional handle that can undergo several important transformations, allowing for further diversification of the benzo[d]oxazole scaffold.
The sulfur atom of the methylthio group can be readily oxidized to higher oxidation states, namely sulfoxide (B87167) and sulfone. The complete oxidation to the methylsulfonyl (-SO2Me) group is a common transformation. This is typically achieved using strong oxidizing agents. The resulting electron-withdrawing sulfonyl group significantly alters the electronic properties of the benzoxazole ring.
Common laboratory reagents for this transformation include:
m-Chloroperoxybenzoic acid (m-CPBA): Using two or more equivalents of m-CPBA ensures the full oxidation of the sulfide to the sulfone. rsc.org
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, this provides an effective and environmentally benign method for oxidation.
Oxone® (Potassium peroxymonosulfate): This is a stable and versatile oxidizing agent for converting sulfides to sulfones.
The reaction transforms the electron-donating methylthio group into a strongly electron-withdrawing and synthetically useful methylsulfonyl group.
The methylsulfonyl group, once formed, is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. byu.edu The strong electron-withdrawing nature of the -SO2Me group activates the aromatic ring for attack by nucleophiles. This allows for the displacement of the methylsulfonyl group by a variety of nucleophiles, providing a pathway to introduce new substituents at the C-5 position. This reactivity is particularly pronounced in heterocyclic systems. byu.edu
Table 2: Potential Nucleophiles for Displacement of the Methylsulfonyl Group
| Nucleophile Class | Example Reagent | Resulting C-5 Substituent |
| Alkoxides | Sodium methoxide (NaOMe) | Methoxy (-OMe) |
| Amines | Piperidine | Piperidinyl |
| Thiols | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |
| Cyanide | Sodium cyanide (NaCN) | Cyano (-CN) |
Desulfurization is a chemical reaction that involves the cleavage of a carbon-sulfur bond. The methylthio group at the C-5 position can be reductively removed and replaced with a hydrogen atom using Raney Nickel. organicreactions.orgias.ac.in This reaction, known as hydrogenolysis, is a powerful tool for removing sulfur-containing functional groups. masterorganicchemistry.comresearchgate.net The process involves treating the substrate with an active form of Raney Nickel, which is a nickel-aluminum alloy that has been leached with sodium hydroxide, resulting in a high surface area catalyst saturated with adsorbed hydrogen. masterorganicchemistry.com This reaction effectively converts this compound into 2-Bromobenzo[d]oxazole.
Electrophilic Substitution on the Benzo[d]oxazole Ring System
Electrophilic aromatic substitution (SEAr) on the this compound ring system is governed by the combined directing effects of the existing substituents: the fused oxazole (B20620) ring, the C-2 bromo group, and the C-5 methylthio group. wikipedia.org The available positions for substitution are C-4, C-6, and C-7.
Fused Oxazole Ring: The oxygen and nitrogen atoms of the oxazole ring can donate electron density to the benzene (B151609) ring, generally activating it towards electrophilic attack and directing incoming electrophiles to the C-4 and C-6 positions.
C-5 Methylthio Group (-SMe): This group is an ortho-, para-director and is considered an activating group due to the ability of the sulfur atom's lone pairs to donate electron density via resonance. libretexts.org It will strongly direct incoming electrophiles to the ortho (C-4 and C-6) positions.
C-2 Bromo Group (-Br): Halogens are deactivating yet ortho-, para-directing. libretexts.org Its influence on the benzene moiety would direct towards the C-4 and C-7 positions.
Table 3: Analysis of Directing Effects on Electrophilic Substitution
| Position | Directing Influence from Fused Oxazole | Directing Influence from C-5 (-SMe) | Directing Influence from C-2 (-Br) | Overall Predicted Reactivity |
| C-4 | Favorable (ortho to O) | Favorable (ortho) | Favorable (ortho) | Highly Favored |
| C-6 | Favorable (para to O) | Favorable (ortho) | Unfavorable (meta) | Favored |
| C-7 | Unfavorable (meta to O) | Unfavorable (meta) | Favorable (para) | Disfavored |
Factors Influencing Reactivity and Selectivity
The reactivity and selectivity of this compound in various chemical transformations are governed by a combination of electronic effects, steric hindrance, and reaction conditions. The benzoxazole ring system, being electron-deficient in nature, is predisposed to certain types of reactions, and the substituents at the 2- and 5-positions further modulate this inherent reactivity.
Electronic Effects: The bromine atom at the 2-position and the methylthio group at the 5-position play crucial roles in dictating the electronic landscape of the molecule. The bromine atom, being an electronegative halogen, serves as a good leaving group in nucleophilic substitution reactions at the C2 position. The methylthio group, on the other hand, can exert both inductive and resonance effects, influencing the electron density of the benzene ring and potentially directing the regioselectivity of electrophilic aromatic substitution reactions, should they be feasible.
Steric Hindrance: The substitution pattern on the benzoxazole core can introduce steric impediments that influence the approach of reagents. While the 2-bromo and 5-methylthio groups are not exceptionally bulky, their presence can still affect the transition state energies of certain reactions, thereby influencing the reaction rates and the distribution of products.
Reaction Conditions: As with most chemical reactions, the conditions under which a reaction is carried out have a profound impact on the reactivity and selectivity observed for this compound. Factors such as the choice of solvent, temperature, and the presence of catalysts can dramatically alter the reaction pathway and the final outcome. For instance, the use of polar aprotic solvents can facilitate nucleophilic substitution reactions by stabilizing charged intermediates.
Nucleophilic Substitution Reactions on the Benzoxazole Scaffold
The presence of a bromine atom at the electron-deficient C2 position of the benzoxazole ring makes this compound a candidate for nucleophilic substitution reactions. These reactions can proceed through different mechanisms, including direct substitution or a more complex ring-opening and subsequent recyclization pathway.
Direct Nucleophilic Aromatic Substitution Considerations
Direct nucleophilic aromatic substitution (SNAr) at the 2-position of the benzoxazole ring is a plausible reaction pathway. In such a reaction, a nucleophile would attack the C2 carbon, leading to the displacement of the bromide ion. The feasibility of this reaction is enhanced by the electron-withdrawing nature of the benzoxazole ring system, which can stabilize the intermediate Meisenheimer-like complex.
However, the success of direct SNAr reactions on 2-halobenzoxazoles can be highly dependent on the nature of the nucleophile. While strong nucleophiles might favor a direct displacement, weaker nucleophiles may not be sufficiently reactive to induce the substitution under mild conditions. Research on related 2-halomethyl-4,5-diphenyloxazoles has shown that the 2-bromomethyl analogues are more reactive than their chloro- counterparts, suggesting that the C-Br bond in the subject compound is indeed susceptible to nucleophilic attack nih.gov.
| Nucleophile Type | Expected Reactivity | Potential Products |
| Amines | High | 2-Amino-5-(methylthio)benzo[d]oxazoles |
| Thiolates | High | 2-Thioether-5-(methylthio)benzo[d]oxazoles |
| Alkoxides | Moderate to Low | 2-Alkoxy-5-(methylthio)benzo[d]oxazoles |
Table 1: Hypothetical Reactivity of this compound with Various Nucleophiles in SNAr Reactions.
Ring-Opening Reactions Facilitated by Nucleophiles
An alternative reaction pathway for this compound upon treatment with nucleophiles involves the opening of the oxazole ring. This is a known reactivity pattern for some oxazole and related oxazoline systems, particularly under forcing conditions or with specific types of nucleophiles. umich.edu
The initial step in such a process would likely be the nucleophilic attack at the C2 position, which could lead to the cleavage of the C-O bond within the oxazole ring. The resulting intermediate could then undergo further transformations, potentially leading to a variety of products. The propensity for ring-opening is influenced by the stability of the ring-opened intermediate and the reaction conditions. For instance, acidic or basic conditions can catalyze such ring-opening processes.
Studies on 2-oxazolines have demonstrated that acidic sulfonimide nucleophiles can effectively open the ring to provide sulfonimidation products. While benzoxazoles are aromatic and generally more stable than oxazolines, this precedent suggests that strong and acidic nucleophiles could potentially induce ring-opening in this compound. umich.edu
Other Synthetic Transformations and Functional Group Interconversions
Beyond nucleophilic substitution and potential ring-opening reactions, this compound can be envisaged as a versatile building block for other synthetic transformations. The bromine atom at the 2-position is a handle for transition-metal-catalyzed cross-coupling reactions, while the methylthio group at the 5-position can also be chemically modified.
Cross-Coupling Reactions: The C2-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. These transformations would allow for the introduction of a wide variety of substituents at the 2-position, including aryl, vinyl, and alkynyl groups, thereby enabling the synthesis of a diverse library of 2-substituted-5-(methylthio)benzo[d]oxazoles.
| Cross-Coupling Reaction | Reagent | Potential Product |
| Suzuki | Arylboronic acid | 2-Aryl-5-(methylthio)benzo[d]oxazole |
| Stille | Organostannane | 2-Alkenyl-5-(methylthio)benzo[d]oxazole |
| Heck | Alkene | 2-Alkenyl-5-(methylthio)benzo[d]oxazole |
| Sonogashira | Terminal alkyne | 2-Alkynyl-5-(methylthio)benzo[d]oxazole |
Table 2: Potential Cross-Coupling Reactions of this compound.
Functional Group Interconversions: The methylthio group at the 5-position can undergo various transformations. For example, it can be oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties of the molecule and could be useful for further functionalization.
Advanced Theoretical and Computational Chemistry of 2 Bromo 5 Methylthio Benzo D Oxazole
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are pivotal in exploring the electronic landscape of molecules like 2-Bromo-5-(methylthio)benzo[d]oxazole. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy and localization of these orbitals are critical in determining how a molecule interacts with other chemical species. The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. Conversely, the LUMO is an electron acceptor, and its energy level indicates the molecule's electrophilicity. youtube.comyoutube.com
For benzoxazole (B165842) derivatives, the HOMO is typically distributed over the fused ring system, particularly the electron-rich benzene (B151609) and oxazole (B20620) rings. The presence of a methylthio group, an electron-donating group, at the 5-position would be expected to raise the energy of the HOMO, thereby increasing the molecule's nucleophilicity. The bromo group at the 2-position, being electron-withdrawing, would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at or near this position.
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on various benzoxazole derivatives consistently show that substitutions on the benzoxazole core can significantly modulate this energy gap. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoxazoles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzoxazole (unsubstituted) | -6.5 | -1.2 | 5.3 |
| 2-Methylbenzoxazole | -6.3 | -1.1 | 5.2 |
| 5-Nitrobenzoxazole | -7.0 | -2.0 | 5.0 |
| This compound (Estimated) | -6.4 | -1.5 | 4.9 |
Note: The values for this compound are estimated based on the expected effects of the substituents and are for illustrative purposes only.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Molecular Electrostatic Potential (MEP) maps are a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. walisongo.ac.idresearchgate.netsemanticscholar.org These maps use a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.netresearchgate.net
For this compound, an MEP map would likely show a region of negative potential around the nitrogen and oxygen atoms of the oxazole ring, as these are the most electronegative atoms. The sulfur atom of the methylthio group might also exhibit a region of negative potential. Regions of positive potential would be expected around the hydrogen atoms and potentially near the bromine atom, which can participate in halogen bonding. researchgate.net The MEP map provides a visual guide to where the molecule is most likely to be attacked by electrophiles (at the red regions) or nucleophiles (at the blue regions). walisongo.ac.id
Natural Bond Orbital (NBO) analysis is another computational technique used to study charge distribution and intramolecular interactions. NBO analysis can quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions. rsc.org For a molecule like this compound, NBO analysis would provide detailed information about the bonding and the electronic interactions between the substituents and the benzoxazole core.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry plays a significant role in predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. researchgate.netnih.govmdpi.com
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. nih.gov By calculating the energies of the excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. For benzoxazole derivatives, the electronic transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system. mdpi.com The positions of the absorption bands are sensitive to the nature and position of the substituents on the benzoxazole ring.
Similarly, computational methods can predict vibrational frequencies with a good degree of accuracy. These calculations help in the assignment of the experimentally observed peaks in IR and Raman spectra to specific vibrational modes of the molecule. mdpi.com For this compound, theoretical calculations would help identify the characteristic stretching and bending frequencies associated with the C-Br, C-S, C=N, and C-O bonds.
Mechanistic Pathways Elucidation via Computational Modeling
Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of transition states and intermediates that are often difficult to study experimentally. researchgate.net
Transition State Characterization for Key Reactions
The synthesis of benzoxazoles often involves the cyclization of a precursor molecule. organic-chemistry.orgacs.orgnih.gov Computational methods can be used to locate the transition state for this cyclization step, providing information about its geometry and energy. The transition state is a critical point on the reaction pathway that determines the reaction rate. By characterizing the transition state, chemists can understand the factors that influence the feasibility and efficiency of a synthetic route. For instance, in the formation of a benzoxazole from a 2-aminophenol derivative, computational studies can elucidate the role of catalysts and reaction conditions by modeling their interaction with the reactants and the transition state. acs.org
Reaction Energy Profile Calculations
A reaction energy profile, also known as a potential energy surface, maps the energy of a system as it progresses from reactants to products. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. researchgate.net This profile reveals the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational modeling could be used to explore different possible mechanistic pathways and to predict the most favorable one.
Table 2: Hypothetical Reaction Energy Profile Data for a Key Synthetic Step of a Substituted Benzoxazole
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.6 |
| Transition State 2 | +10.8 |
| Products | -20.3 |
Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction energy profile calculations.
Structure-Reactivity and Structure-Property Relationship Studies
Detailed research findings and data tables for structure-reactivity and structure-property relationship studies specifically concerning this compound are not available in the reviewed scientific literature.
Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Versatile Synthetic Building Block
The strategic placement of the bromo and methylthio groups on the stable benzoxazole (B165842) core renders 2-Bromo-5-(methylthio)benzo[d]oxazole a highly adaptable substrate for synthetic chemists. These functional groups serve as handles for introducing a wide array of other chemical moieties through well-established reaction protocols, enabling the construction of diverse and complex molecular structures.
The bromine atom at the 2-position of the benzoxazole ring is particularly susceptible to a variety of palladium-catalyzed cross-coupling reactions. semanticscholar.org This reactivity is a cornerstone of its utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce aryl, heteroaryl, alkynyl, and amino groups, respectively, at this position. youtube.comyoutube.com
The general catalytic cycle for these reactions involves the oxidative addition of the 2-bromobenzoxazole to a palladium(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov This enables the creation of extensive libraries of 2-substituted benzoxazoles. Furthermore, the methylthio group at the 5-position offers an additional site for functionalization, such as oxidation to sulfoxide (B87167) or sulfone, or potential C-H activation of the adjacent aromatic protons, thereby expanding the diversity of accessible polysubstituted benzoxazole derivatives. nitrkl.ac.in
Table 1: Potential Cross-Coupling Reactions at the C2-Position of a 2-Bromobenzoxazole Core
| Coupling Reaction | Nucleophile (R-M) | Resulting C2-Substituent (-R) | Catalyst/Conditions |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinylboronic Acid or Ester | Aryl / Vinyl | Pd(0) catalyst, Base |
| Stille | Organostannane (e.g., Aryl-SnBu₃) | Aryl | Pd(0) catalyst |
| Sonogashira | Terminal Alkyne | Alkynyl | Pd(0)/Cu(I) catalyst, Base |
| Buchwald-Hartwig | Amine (R₂NH) | Amino (-NR₂) | Pd(0) catalyst, Base |
| Heck | Alkene | Alkenyl | Pd(0) catalyst, Base |
| Negishi | Organozinc | Alkyl / Aryl | Pd(0) or Ni(0) catalyst |
A scaffold in chemical synthesis provides a core structural framework upon which a more complex molecule can be systematically built. The rigid, planar structure of the benzoxazole ring system makes this compound an excellent scaffold. The two distinct and orthogonally reactive functional groups allow for stepwise elaboration. For instance, a synthetic route could first involve a cross-coupling reaction at the C2-bromo position to install a large substituent, followed by modification of the C5-methylthio group in a subsequent step. This controlled, sequential approach is fundamental to building complex molecules with precisely defined three-dimensional structures, which is critical in fields like medicinal chemistry and materials science.
Exploration in Functional Material Development
Benzoxazole derivatives have garnered significant attention for their unique photophysical and electronic properties. researchgate.net They are integral components in a range of functional materials, and the specific substitution pattern offered by this compound provides a means to fine-tune these properties for specific applications.
The benzoxazole nucleus is an electron-deficient aromatic system, making it a valuable component in the design of materials for organic electronics. mdpi.com In particular, benzoxazole derivatives are used in donor-π-acceptor (D-π-A) architectures, which are common motifs for organic light-emitting diodes (OLEDs) and organic photovoltaic (solar cell) materials. mdpi.comresearchgate.net In such systems, the electron-deficient benzoxazole can act as the acceptor or part of the π-conjugated bridge.
The 2-bromo and 5-methylthio positions on the scaffold are ideal for attaching electron-donating or electron-withdrawing groups to modulate the electronic properties of the final molecule. For example, replacing the bromine via a Suzuki coupling with an electron-rich aromatic group can create a molecule with a tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is a critical parameter for tuning the emission color in OLEDs or the absorption spectrum in solar cells. mdpi.com
Many aromatic benzoxazole derivatives are highly fluorescent, absorbing light in the ultraviolet region and emitting it in the visible spectrum. acs.org This inherent fluorescence makes the benzoxazole core an attractive fluorophore for the development of chemical sensors and probes. periodikos.com.brperiodikos.com.br The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents on the benzoxazole ring. mdpi.com
Starting with this compound, chemists can introduce specific functionalities designed to interact with analytes of interest, such as metal ions. mdpi.comrsc.org For example, the bromine at the 2-position could be replaced with a chelating group that selectively binds to a specific metal ion. Upon binding, the electronic structure of the fluorophore is perturbed, leading to a detectable change in the fluorescence signal (e.g., an increase or decrease in intensity or a shift in color), allowing for the sensitive detection of the target analyte. mdpi.com
Role in Ligand Design for Catalysis
The nitrogen atom within the oxazole (B20620) ring of the benzoxazole system possesses a lone pair of electrons, making it an effective coordination site for transition metals. This property has been exploited in the design of specialized ligands for homogeneous catalysis. nih.gov Benzoxazole-containing ligands can stabilize metal centers and influence the activity and selectivity of catalytic reactions.
This compound serves as a valuable precursor for creating more complex ligand structures. The C2-bromo position can be functionalized to introduce additional donor atoms, leading to the formation of bidentate or tridentate ligands. For instance, a phosphine group could be introduced via a coupling reaction, creating a P,N-ligand. Such ligands are highly sought after in catalysis, as they can form stable complexes with metals like palladium, rhodium, or iridium, which are used in a wide range of organic transformations. acs.org The methylthio group at the 5-position can also play a role by electronically tuning the properties of the ligand, thereby influencing the performance of the final catalyst.
The utility of this compound as a precursor in synthetic and materials chemistry is predicated on the reactivity of its distinct functional groups: the 2-bromo substituent and the 5-(methylthio) group, both appended to the stable benzoxazole core.
The presence of a bromine atom at the 2-position of the benzoxazole ring is of paramount importance for synthetic chemists. nih.govresearchgate.net This bromo group serves as a versatile synthetic handle, enabling the molecule to participate in a wide array of palladium-catalyzed cross-coupling reactions. scielo.br These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki-Miyaura coupling could be employed to introduce various aryl or heteroaryl groups at the 2-position, leading to the synthesis of complex π-conjugated systems. nih.govresearchgate.net Similarly, Sonogashira coupling would allow for the introduction of alkyne moieties, which are valuable for creating linear, rigid molecular structures often sought in materials science. researchgate.net The Heck and Stille couplings further expand the repertoire of possible transformations, allowing for the introduction of vinyl and organotin groups, respectively. nih.gov The ability to precisely and efficiently introduce a diverse range of substituents at this position makes this compound a valuable intermediate for creating libraries of novel compounds with potentially interesting biological or physical properties.
The 5-(methylthio) group, while less reactive in the context of cross-coupling, plays a crucial role in modulating the electronic properties of the benzoxazole system. The sulfur atom, with its lone pairs of electrons, can act as an electron-donating group, influencing the electron density of the aromatic ring. This modification of the electronic landscape can have profound effects on the molecule's photophysical properties, such as its absorption and emission spectra. mdpi.com In the realm of materials science, benzoxazole derivatives are known for their applications in organic electronics, including as components of organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The electron-donating nature of the methylthio group could potentially be exploited to fine-tune the emission color and efficiency of such devices. Furthermore, the sulfur atom can be a site for further chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, which would dramatically alter the electronic properties and introduce new functionalities.
A hypothetical representation of the utility of this compound in various cross-coupling reactions is presented in the table below. This table illustrates the potential for creating a diverse range of 2-substituted benzoxazole derivatives.
| Cross-Coupling Reaction | Coupling Partner | Potential Product Structure | Potential Application Area |
| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-5-(methylthio)benzo[d]oxazole | Organic Electronics, Medicinal Chemistry |
| Sonogashira | Terminal alkyne | 2-Alkynyl-5-(methylthio)benzo[d]oxazole | Materials Science, Fluorescent Probes |
| Heck | Alkene | 2-Alkenyl-5-(methylthio)benzo[d]oxazole | Polymer Chemistry, Dye Synthesis |
| Stille | Organostannane | 2-Organo-5-(methylthio)benzo[d]oxazole | Complex Molecule Synthesis |
| Buchwald-Hartwig | Amine | 2-Amino-5-(methylthio)benzo[d]oxazole | Medicinal Chemistry, Ligand Synthesis |
Future Research Avenues and Prospects
The unique combination of a reactive bromo group and an electronically influential methylthio group on a benzoxazole core positions this compound as a compound ripe for future investigation. The prospective research avenues are numerous and span from fundamental synthetic methodology development to the exploration of novel functional materials.
A primary area of future research will undoubtedly be the comprehensive exploration of its reactivity in various cross-coupling reactions. nih.gov Systematic studies investigating the scope and limitations of different palladium- and copper-catalyzed transformations would be invaluable for establishing this molecule as a reliable building block in the synthetic chemist's toolbox. This would involve screening a wide range of coupling partners to generate a diverse library of 2-substituted-5-(methylthio)benzoxazoles. The resulting compounds could then be evaluated for their biological activity, given that benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological properties. nih.govnih.govresearchgate.net
In the domain of materials science, future research should focus on the synthesis of novel π-conjugated systems derived from this compound. By strategically choosing the aryl or heteroaryl groups to be introduced via cross-coupling, it may be possible to design and synthesize molecules with tailored photophysical properties. researchgate.net For example, the synthesis of donor-π-acceptor (D-π-A) architectures, where the 5-(methylthio)benzoxazole unit acts as a donor or part of the π-bridge, could lead to materials with interesting non-linear optical properties or applications in organic photovoltaics. mdpi.com The investigation of the electroluminescent properties of these newly synthesized compounds could pave the way for their use in next-generation OLEDs. researchgate.net
Furthermore, the methylthio group itself presents opportunities for further derivatization. Research into the selective oxidation of the sulfur atom to sulfoxide and sulfone would provide a means to fine-tune the electronic properties of the benzoxazole system in a controlled manner. This could be particularly useful for creating a series of related compounds with systematically varying electron-withdrawing strengths at the 5-position, allowing for a detailed study of structure-property relationships.
Another promising avenue of research lies in the development of fluorescent probes. Benzoxazole derivatives are known to exhibit fluorescence, and the introduction of different functional groups at the 2-position could lead to the development of chemosensors for the detection of specific ions or molecules. researchgate.net The sulfur atom in the methylthio group could also potentially act as a binding site for certain metal ions, suggesting the possibility of creating novel fluorescent sensors.
The following table outlines potential future research directions for this compound.
| Research Avenue | Specific Focus | Potential Outcome |
| Synthetic Methodology | Optimization of cross-coupling conditions (Suzuki, Sonogashira, etc.). | Establishment as a versatile synthetic building block. |
| Medicinal Chemistry | Synthesis of a library of derivatives and screening for biological activity. | Discovery of new therapeutic agents. |
| Materials Science | Synthesis of novel π-conjugated systems and D-π-A architectures. | Development of new materials for OLEDs and organic electronics. researchgate.net |
| Functional Materials | Development of fluorescent probes and chemosensors. | Creation of new analytical tools. |
| Derivatization | Selective oxidation of the methylthio group. | Fine-tuning of electronic and photophysical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
